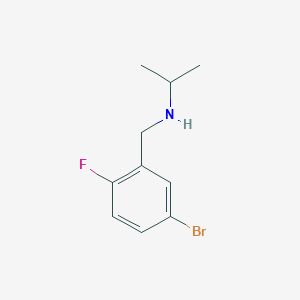

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Description

Properties

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUYKRGUZVACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602673 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016741-73-3 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene, a compound of interest in pharmaceutical research and development. The document details multiple synthetic pathways, including a recommended route via reductive amination and an alternative strategy involving nucleophilic substitution. Each step is presented with in-depth procedural details, mechanistic insights, and an explanation of the underlying chemical principles that govern experimental choices. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both strategic guidance and actionable laboratory protocols.

Introduction and Strategic Overview

This compound (C₁₀H₁₃BrFN, CAS No: 1016741-73-3) is a substituted toluene derivative that serves as a valuable building block in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry.[1][2] Its specific substitution pattern—a bromine atom for potential cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a secondary amine sidechain for pharmacophore interaction—makes it a versatile intermediate.

The synthesis of this target molecule can be approached from several distinct retrosynthetic disconnections. The most logical and industrially scalable strategies converge on the formation of the C-N bond as the final key step. This guide will focus on two primary, robust pathways:

-

Reductive Amination: A highly efficient and chemoselective method involving the reaction of a carbonyl precursor, 2-bromo-5-fluorobenzaldehyde, with isopropylamine.

-

Nucleophilic Substitution: A classic approach where a benzylic halide, 2-bromo-5-fluorobenzyl bromide, is displaced by isopropylamine.

We will analyze the synthesis of the requisite precursors for each pathway, providing a comparative assessment to guide the selection of the most appropriate route based on available starting materials, scalability, and desired purity.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the key bonds and precursors central to its synthesis. The primary disconnection focuses on the benzylic carbon-nitrogen bond, leading to the two main synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: Reductive Amination

This pathway is recommended due to its high efficiency, selectivity, and the commercial availability of mild reducing agents that tolerate a wide range of functional groups. The strategy hinges on the initial synthesis of the key intermediate, 2-bromo-5-fluorobenzaldehyde.

Step 1: Synthesis of 2-Bromo-5-fluorobenzaldehyde

The preparation of this aldehyde is a critical step, and several methods exist. We present two robust options.

Method A: Oxidation of Benzyl Alcohol

This is a straightforward oxidation that is high-yielding and uses a common, relatively inexpensive oxidant.

Caption: Workflow for the oxidation of benzyl alcohol.

Experimental Protocol: Oxidation with Manganese Dioxide [3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (2-bromo-5-fluoro-phenyl)methanol (1.0 eq).

-

Solvent: Dissolve the starting material in Dichloromethane (DCM), using approximately 15-20 mL per gram of alcohol.

-

Reagent Addition: Add activated Manganese Dioxide (MnO₂, ~10 eq by mole, 85% purity) to the solution in portions. The reaction is typically heterogeneous.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with DCM.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzaldehyde, which is often of sufficient purity (typically >90%) for the next step without further purification.

Method B: Directed Ortho-Metalation and Formylation

This method offers excellent regiocontrol, starting from the commercially available 1-bromo-4-fluorobenzene. The fluorine and bromine atoms direct the deprotonation to the C2 position.

Experimental Protocol: Lithiation and Formylation [4]

-

LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of Lithium Diisopropylamide (LDA). To a solution of diisopropylamine (1.1 eq) in anhydrous Tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), add n-Butyllithium (n-BuLi, 1.2 eq) dropwise. Stir for 30 minutes.

-

Ortho-Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 2 hours.

-

Formylation: Add methyl formate (1.1 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Quenching: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Isolation: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde. Purify by column chromatography if necessary.

Step 2: Reductive Amination

With the aldehyde in hand, the final C-N bond is formed by reacting it with isopropylamine in the presence of a mild reducing agent like Sodium Triacetoxyborohydride (STAB). STAB is preferred as it is less basic than other borohydrides, minimizing side reactions, and can be used in a one-pot procedure.[5]

Caption: Workflow for the final reductive amination step.

Experimental Protocol: One-Pot Reductive Amination

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

-

Amine Addition: Add isopropylamine (1.2-1.5 eq). A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.3-1.6 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

-

Reaction: Continue stirring at room temperature for 3-12 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the final product, this compound.

Alternative Pathway: Nucleophilic Substitution

This pathway involves the synthesis of a reactive benzyl bromide intermediate followed by its reaction with isopropylamine. While effective, this route can be complicated by the lachrymatory nature of benzyl bromides and potential side reactions.

Step 1: Synthesis of 3-Bromo-4-fluorotoluene

The starting material for this route is 4-fluorotoluene. The bromination is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. The use of specific catalysts can enhance the yield of the desired 3-bromo isomer.[6][7]

Experimental Protocol: Electrophilic Bromination [6][7]

-

Setup: Charge a flask with 4-fluorotoluene and dissolve it in glacial acetic acid. Add catalytic amounts of iron powder (0.05-0.15% by weight) and iodine (0.05-0.15% by weight).

-

Bromine Addition: Cool the mixture and add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise, maintaining the reaction temperature between 20-35 °C.

-

Reaction: After the addition is complete, stir the mixture at the same temperature for several hours until the reaction is complete (monitored by GC).

-

Workup: Quench the reaction with a solution of sodium bisulfite. Distill off the glacial acetic acid and unreacted starting material. The crude product can be purified by fractional distillation under reduced pressure.

Step 2: Benzylic Bromination

The methyl group of 3-bromo-4-fluorotoluene is converted to a bromomethyl group via a free-radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors benzylic substitution over aromatic substitution.[8]

Experimental Protocol: Radical Bromination

-

Setup: In a quartz flask (to allow UV penetration) equipped with a reflux condenser, dissolve 3-bromo-4-fluorotoluene (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the mixture.

-

Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a sunlamp. The reaction is complete when the denser succinimide byproduct floats to the surface.

-

Workup: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with water to remove any remaining impurities.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-5-fluorobenzyl bromide. This product is often used immediately in the next step due to its instability and lachrymatory nature.

Step 3: Nucleophilic Substitution (Amination)

The final step involves the displacement of the benzylic bromide with isopropylamine.

Experimental Protocol: Sₙ2 Amination

-

Setup: Dissolve the crude 2-bromo-5-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as THF or acetonitrile.

-

Amine Addition: Add an excess of isopropylamine (2-3 eq) to the solution. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HBr byproduct.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting benzyl bromide is consumed (monitor by TLC).

-

Workup & Purification: Remove the solvent in vacuo. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography to obtain the target compound.

Data and Characterization Summary

Proper characterization of intermediates and the final product is essential for validating the synthetic outcome.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | CAS Number | Role |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 460-00-4 | Starting Material |

| 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 94569-84-3 | Key Intermediate[9] |

| 3-Bromo-4-fluorotoluene | C₇H₆BrF | 189.03 | 57310-49-1 | Intermediate |

| 2-Bromo-5-fluorobenzyl bromide | C₇H₅Br₂F | 267.92 | 202865-68-7 | Intermediate |

| This compound | C₁₀H₁₃BrFN | 246.12 | 1016741-73-3 | Final Product [1] |

Expected Characterization Data for Final Product:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic CH₂ group, the isopropyl CH, and the isopropyl CH₃ groups, with appropriate chemical shifts and coupling constants.

-

¹³C NMR: Expect distinct signals for each of the 10 carbon atoms.

-

Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Conclusion

The synthesis of this compound can be reliably achieved through multiple synthetic routes. The reductive amination pathway is strongly recommended as the superior strategy. It is generally higher yielding, more direct, avoids the use of highly reactive lachrymatory intermediates, and employs milder, more selective reagents, making it more amenable to scale-up and purification. The choice of method for synthesizing the prerequisite 2-bromo-5-fluorobenzaldehyde—either by oxidation or directed metalation—can be determined by the availability and cost of the respective starting materials. This guide provides the necessary technical details and strategic insights to enable the successful synthesis of this important chemical intermediate.

References

- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Acta Crystallographica Section E. (2013). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

- Google Patents. (2003). WO2003055833A1 - Process for thermal benzylic bromination.

- Google Patents. (2000). EP1057801A2 - Process for benzylic bromination.

- Google Patents. (1983). CA1144947A - Process for the preparation of 3-bromo-4-fluorotoluene.

-

European Patent Office. (2000). EP 1057801 A2 - Process for benzylic bromination. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Snyder, M. J., et al. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2002). Boron reagents for reductive amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (1982). US4351974A - Preparation of 3-bromo-4-fluorotoluene.

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

- Google Patents. (1998). US5847241A - Process for the preparation of p-bromofluorobenzene.

-

ResearchGate. (2011). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

-

Quora. (2018). What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene?. Retrieved from [Link]

-

UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

- Google Patents. (2016). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]

-

YouTube. (2018). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound (CAS No. 1016741-73-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 7. US4351974A - Preparation of 3-bromo-4-fluorotoluene - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene chemical properties

An In-Depth Technical Guide to 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core chemical properties, a robust synthesis protocol, reactivity profile, and its strategic application in medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound, identified by CAS Number 1016741-73-3, is a substituted aromatic amine.[1] Its structure incorporates three key functional groups that define its utility: a bromine atom, a fluorine atom, and a secondary aminomethyl side chain. This trifecta of functionalities makes it a highly valuable building block for creating complex molecular architectures.

The bromine atom serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere for hydrogen in modern drug design, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[2] The isopropylaminomethyl group provides a basic handle that can improve aqueous solubility and serves as a potential pharmacophoric element for hydrogen bonding interactions with biological targets.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | N-(5-Bromo-2-fluorobenzyl)propan-2-amine | |

| Synonym | This compound | |

| CAS Number | 1016741-73-3 | [1] |

| Molecular Formula | C₁₀H₁₃BrFN | [1] |

| Molecular Weight | 246.12 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Boiling/Melting Point | Data not publicly available | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc) | Inferred |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most effectively achieved via a reductive amination pathway. This method is widely adopted in medicinal chemistry for its high efficiency, mild reaction conditions, and broad substrate scope. The logical precursor is 5-Bromo-2-fluorobenzaldehyde.

The causality for this strategic choice is clear: the aldehyde provides the electrophilic carbon for the initial formation of a Schiff base (iminium ion) with isopropylamine, which is then readily reduced in situ to the target secondary amine. This one-pot procedure minimizes intermediate handling and typically results in high yields.

Caption: Reductive amination workflow for the synthesis of the title compound.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system, designed for robustness and reproducibility.

-

Vessel Preparation: To a dry, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-fluorobenzaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.2 M.

-

Amine Addition: Add isopropylamine (1.2-1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that is less sensitive to moisture than alternatives like NaBH₃CN and does not reduce the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

-

Aqueous Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of key spectroscopic signatures essential for its identification.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the δ 7.0-7.5 ppm range, showing complex splitting patterns due to H-H and H-F coupling. Benzylic Protons (-CH₂-): A singlet or doublet around δ 3.8 ppm. Isopropyl Methine (-CH-): A septet around δ 2.8-3.0 ppm. Isopropyl Methyls (-CH₃): A doublet around δ 1.1 ppm (6H). Amine Proton (NH): A broad singlet, variable position. |

| ¹³C NMR | Aromatic Carbons: 6 signals expected between δ 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. Benzylic Carbon (-CH₂-): Signal around δ 50-55 ppm. Isopropyl Methine (-CH-): Signal around δ 48-52 ppm. Isopropyl Methyls (-CH₃): Signal around δ 22-24 ppm. |

| ¹⁹F NMR | A single resonance is expected, likely in the range of δ -110 to -125 ppm relative to CFCl₃. |

| MS (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 245 and 247 with an approximate 1:1 intensity ratio, characteristic of a monobrominated compound. Key Fragments: Loss of an isopropyl group (m/z 202/204), and a prominent benzylic fragment (m/z 186/188). |

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a versatile scaffold for further molecular elaboration, driven by the reactivity of its bromine substituent. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Caption: Key cross-coupling reactions utilizing the title compound as a substrate.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, creating bi-aryl structures common in kinase inhibitors and other drug classes.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynyl motifs, which are prevalent in oncology and antiviral agents.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, enabling the synthesis of complex aniline derivatives.

-

Heck Coupling: Reaction with alkenes to form C(sp²)-C(sp²) bonds, leading to substituted stilbenes and related structures.

The presence of the ortho-fluorine atom can electronically influence the reactivity of the C-Br bond, sometimes requiring fine-tuning of catalyst and ligand systems for optimal reaction efficiency.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic intermediate. Its utility arises from the ability to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" or a decorated fragment. In FBDD, small, low-complexity molecules are screened for weak binding to a protein target. Hits are then elaborated or "grown" into more potent leads.[4] This compound provides an excellent starting point, where the bromine atom is the vector for chemical growth.

-

Scaffold Decoration: In lead optimization, a core scaffold with known activity is systematically modified to improve properties. Using this reagent, a diverse array of substituents can be introduced at the 3-position via cross-coupling, allowing chemists to probe the steric and electronic requirements of the target's binding pocket.

-

Improving Pharmacokinetic Properties: The fluorine atom is known to block sites of metabolism, potentially increasing the half-life of a drug candidate.[2] The secondary amine can be protonated at physiological pH, enhancing aqueous solubility and facilitating formulation.

Safety and Handling

While specific GHS data for this compound is not available, based on structurally related compounds, appropriate precautions should be taken.[5][6]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

References

- Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applic

-

1-Bromo-4-fluorobenzene - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Google AI Search.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Google AI Search.

-

1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram - CP Lab Safety. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

- US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents. (n.d.).

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-溴-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a bromine atom, a fluorine atom, and an isopropylaminomethyl side chain on a benzene ring, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical framework for researchers.

Due to the limited availability of published experimental spectra for this compound, this guide presents a theoretical yet robust prediction of its spectroscopic properties. These predictions are grounded in the fundamental principles of spectroscopy and are informed by the known spectral data of analogous chemical structures.

Predicted Spectroscopic Data and In-depth Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| Aromatic H (H-2, H-5, H-6) | 6.8 - 7.5 | Multiplet (m) | 3H | The aromatic protons will appear in the downfield region due to the deshielding effect of the benzene ring current. The electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the aminomethyl group will lead to a complex splitting pattern. |

| Methylene H (-CH₂-) | ~3.8 | Singlet (s) | 2H | These protons are adjacent to the nitrogen and the aromatic ring, placing them in a moderately deshielded environment. |

| Methine H (-CH-) | ~2.8 | Septet (sept) | 1H | This proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet. |

| Amine H (-NH-) | 1.5 - 2.5 (broad) | Singlet (s, broad) | 1H | The chemical shift of the N-H proton can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange. |

| Methyl H (-CH₃) | ~1.1 | Doublet (d) | 6H | The two methyl groups of the isopropyl moiety are equivalent and are coupled to the methine proton, resulting in a doublet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

The ¹³C NMR spectrum will provide information about the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Aromatic C (C-Br) | 110 - 120 | The carbon atom attached to bromine will be shifted upfield due to the 'heavy atom effect'.[1] |

| Aromatic C (C-F) | 155 - 165 (d, JC-F ≈ 245 Hz) | The carbon bearing the fluorine atom will be significantly deshielded and will appear as a doublet due to strong one-bond coupling with ¹⁹F. |

| Aromatic C (C-CH₂N) | 135 - 145 | The carbon attached to the aminomethyl group will be deshielded. |

| Aromatic C-H | 115 - 135 | The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the substituents. |

| Methylene C (-CH₂-) | 45 - 55 | This carbon is influenced by the adjacent nitrogen and aromatic ring. |

| Methine C (-CH-) | 48 - 58 | The methine carbon of the isopropyl group. |

| Methyl C (-CH₃) | 20 - 25 | The equivalent methyl carbons of the isopropyl group will appear upfield. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled sequence to obtain singlets for all carbon signals.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Secondary amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2970 | C-H stretch | Aliphatic (isopropyl, methylene) |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1200 - 1350 | C-N stretch | Amine |

| 1100 - 1250 | C-F stretch | Aryl fluoride |

| 500 - 600 | C-Br stretch | Aryl bromide |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The predicted m/z values would be:

-

[M]⁺ at m/z 245 (for ⁷⁹Br)

-

[M+2]⁺ at m/z 247 (for ⁸¹Br)

-

-

Major Fragmentation Pathways:

-

Benzylic cleavage: Loss of the isopropyl group to form a stable benzylic cation.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

-

Loss of HBr or HF: Elimination of hydrogen bromide or hydrogen fluoride from the molecular ion.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

Visualizations: Workflow and Structural Relationships

Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the structural elucidation of this compound using multiple spectroscopic techniques.

Caption: Integrated workflow for structural elucidation.

Predicted ¹H NMR Splitting Pattern of the Isopropyl Group

This diagram illustrates the spin-spin coupling that leads to the characteristic doublet and septet of the isopropyl group.

Caption: J-coupling in the isopropyl moiety.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and Mass Spectrometry, allows for its unambiguous structural confirmation. The predicted data presented in this guide, based on established principles and data from analogous structures, provides a valuable reference for researchers working with this compound or similar substituted benzylamines. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and paving the way for further research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 17, 2026, from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene, with CAS number 1016741-73-3, is a halogenated benzylamine derivative that presents considerable interest as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a brominated and fluorinated phenyl ring coupled with an isopropylaminomethyl side chain, offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the development of new chemical entities.

Chemical Properties and Structure

The structural attributes of this compound are key to its utility as a scaffold in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1016741-73-3 | [1] |

| Molecular Formula | C₁₀H₁₃BrFN | [1] |

| Molecular Weight | 246.12 g/mol | [1] |

| IUPAC Name | N-(5-bromo-2-fluorobenzyl)propan-2-amine | [2] |

| SMILES | CC(C)NCC1=C(F)C=C(Br)C=C1 | |

| Predicted Boiling Point | 262.5 ± 25.0 °C |

The molecule's structure can be visualized as follows:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound is logically approached through a two-step process, beginning with the preparation of the key intermediate, 5-bromo-2-fluorobenzaldehyde, followed by a reductive amination reaction.

Sources

A Technical Guide to the Structural Elucidation of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research and development. The molecule 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene represents a class of substituted aromatic compounds that are common scaffolds in medicinal chemistry. Its unique combination of a halogenated benzene ring and a secondary amine side-chain presents a distinct set of analytical challenges. The bromine and fluorine atoms significantly influence the electronic environment of the aromatic ring, while the flexible isopropylaminomethyl group requires definitive confirmation of its connectivity.

This guide provides an in-depth, multi-technique approach to the complete and unambiguous structure elucidation of this compound. We will proceed with a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice will be explained, demonstrating a self-validating system where each piece of data corroborates the others to build an irrefutable structural assignment.[1][2]

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the initial steps focus on determining the molecular formula and identifying the key functional groups present.[3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Halogen Presence

High-resolution mass spectrometry (HRMS) is the first-line technique for determining the molecular formula. For this compound (C₁₀H₁₃BrFN), the expected monoisotopic mass can be calculated. A key diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic "M" and "M+2" peak pattern of nearly equal intensity, immediately confirming the presence of a single bromine atom.

Expected Fragmentation: The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI-MS/MS) can provide initial structural clues.[5] A dominant fragmentation pathway for benzylamines is the alpha-cleavage, leading to the loss of the isopropyl group and the formation of a stable benzylic cation.[5][6] Another significant fragment would be the tropylium ion at m/z 91, arising from the benzyl moiety.[6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Bonds

FTIR spectroscopy is invaluable for the rapid identification of functional groups by detecting their characteristic vibrational frequencies.[8][9]

Key Expected Absorptions:

-

N-H Stretch: A moderate, single absorption peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[10]

-

C-H Stretches: Peaks just above 3000 cm⁻¹ indicate aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic (sp³) C-H stretching from the isopropyl and methylene groups.[8][10]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.[11]

-

C-N Stretch: This bond will show a medium absorption in the 1020-1250 cm⁻¹ range.[9]

-

C-F and C-Br Stretches: The C-F stretch appears as a strong peak typically between 1000-1400 cm⁻¹, while the C-Br stretch is found in the lower frequency "fingerprint region," generally between 500-690 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Confirms the presence of the -NH- group. |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates hydrogens on the benzene ring.[11] |

| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the isopropyl and methylene groups.[8] |

| Aromatic C=C Bending | 1450 - 1600 | Evidence of the aromatic ring structure. |

| C-F Stretch | 1000 - 1400 | Strong absorption confirming the fluorine substituent. |

| C-Br Stretch | 500 - 690 | Confirms the bromine substituent.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, count, and connectivity of atoms.[12] For this molecule, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.

¹H NMR: Proton Environments and Splitting Patterns

The ¹H NMR spectrum gives the first detailed map of the proton framework.

-

Aromatic Region (6.5-8.0 ppm): The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern for the three aromatic protons.[13][14][15] Due to the differing electronic effects of the -Br, -F, and -CH₂NH- groups, these three protons will be chemically distinct and will show coupling to each other and potentially to the fluorine atom.

-

Benzylic Methylene Protons (-CH₂-): A singlet or a closely coupled multiplet is expected around 3.5-4.5 ppm.[16] These protons are adjacent to the aromatic ring and the nitrogen atom.

-

Isopropyl Group Protons:

-

Methine Proton (-CH-): A septet (or multiplet) will appear, likely between 2.5-3.5 ppm, due to coupling with the six methyl protons.

-

Methyl Protons (-CH₃): A doublet will be observed around 1.0-1.5 ppm due to coupling with the single methine proton. The integration of this signal should correspond to six protons.

-

-

Amine Proton (-NH-): A broad singlet that may appear over a wide chemical shift range and could potentially exchange with D₂O.

¹³C NMR & DEPT: Carbon Skeleton and Types

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and bromine atoms will have their chemical shifts significantly affected (¹JCF and C-Br effects).[13][15]

-

Aliphatic Carbons (10-70 ppm): Signals for the benzylic methylene carbon (-CH₂-), the isopropyl methine carbon (-CH-), and the two equivalent isopropyl methyl carbons (-CH₃) are expected in this region.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate carbon types.[17] It will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C-Br and C-F) will be absent.[17] This provides an unambiguous count of each carbon type.

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are required to definitively establish the connectivity of the atoms identified in the 1D spectra.[12][18]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[19][20] Key expected correlations:

-

Between the isopropyl methine proton and the isopropyl methyl protons.

-

Between adjacent protons on the aromatic ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to (¹JCH).[17][20][21] This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the final structure by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[17][20][21] It connects the molecular fragments.

-

Key HMBC Correlations:

-

From the benzylic methylene protons to the aromatic carbons (C-3, C-2, C-4), confirming the attachment point on the ring.

-

From the benzylic methylene protons to the isopropyl methine carbon, connecting the side chain.

-

From the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.

-

From the isopropyl methyl protons to the isopropyl methine carbon.

-

-

Integrated Data Analysis & Workflow

The power of this methodology lies in the integration of all data points. No single experiment provides the complete picture, but together they form a logical, self-validating proof of structure.[2]

Diagram: Structure Elucidation Workflow

Caption: Key 2- and 3-bond HMBC correlations.

Experimental Protocols

Sample Preparation

A sample of ~10-15 mg of this compound is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

Mass Spectrometry (ESI-MS)

-

Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent. [22]2. Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Analysis: Acquire full scan data to identify the [M+H]⁺ ion and its bromine isotope pattern. Perform MS/MS on the parent ion to observe fragmentation.

FTIR Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

-

Method: Attenuated Total Reflectance (ATR).

-

Procedure: A small amount of the neat sample is placed directly on the ATR crystal.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

NMR Spectroscopy

-

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Temperature: 298 K.

-

Experiments to be run:

-

¹H NMR: Standard pulse program, acquire 16-32 scans.

-

¹³C{¹H} NMR: Proton-decoupled, acquire 1024-2048 scans.

-

DEPT-135: Standard pulse program to differentiate CH, CH₂, and CH₃ carbons.

-

gCOSY: Gradient-selected COSY for ¹H-¹H correlations.

-

gHSQC: Gradient-selected HSQC for one-bond ¹H-¹³C correlations.

-

gHMBC: Gradient-selected HMBC for long-range (2-3 bond) ¹H-¹³C correlations, optimized for a coupling constant of 8 Hz.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with the foundational data from mass spectrometry and IR spectroscopy to determine the molecular formula and key functional groups, a hypothesis is formed. This hypothesis is then rigorously tested and confirmed using a suite of 1D and 2D NMR experiments. The final, unambiguous structure is established only when the connectivity map derived from COSY and, most critically, HMBC experiments is fully consistent with all other spectroscopic data. This integrated approach ensures the highest level of scientific integrity and provides the authoritative structural confirmation required for advanced research and development.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

How do you determine the structure of organic molecules? (2018). Quora. Retrieved from [Link]

-

Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds. (n.d.). JoVE. Retrieved from [Link]

-

Mass spectra of N-isopropylbenzylamine (N-IBA). (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

How To Read Organic Chemistry Structures? (2025). YouTube. Retrieved from [Link]

-

Structure Determination Practice. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]

-

Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. (2021). ResearchGate. Retrieved from [Link]

-

HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universal Lab. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Retrieved from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. (n.d.). pubs.acs.org. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Mansoura University. Retrieved from [Link]

-

FTIR Spectrum. (n.d.). University of Maryland. Retrieved from [Link]

-

1-Bromo-4-fluorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Advancements in liquid chromatography-mass spectrometry: method development and applications. (2023). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Benzenemethanamine, N-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

UV-Vis Spectrum of Benzylamine. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. (2022). ACS Omega. Retrieved from [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). PubMed. Retrieved from [Link]

-

Benzylamine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. quora.com [quora.com]

- 4. 6.9 Structure Determination Practice – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. emerypharma.com [emerypharma.com]

- 18. m.youtube.com [m.youtube.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Introduction

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research as a versatile small molecule scaffold.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an isopropylaminomethyl group, imparts specific physicochemical properties that are critical for its behavior in biological and chemical systems. Understanding these characteristics is paramount for researchers in drug discovery and development for hit identification, lead optimization, and ensuring the quality and reproducibility of experimental results.

This technical guide provides a comprehensive overview of the key physical and spectroscopic characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines fundamental chemical principles, predictive modeling, and standardized, field-proven experimental protocols to offer a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and the methodologies to verify them.

Compound Identity and General Properties

A precise understanding of a compound's basic identity is the foundation of all subsequent research.

| Property | Value | Source |

| IUPAC Name | This compound | Biosynth[1] |

| CAS Number | 1016741-73-3 | Biosynth[1] |

| Chemical Formula | C₁₀H₁₃BrFN | Biosynth[1] |

| Molecular Weight | 246.12 g/mol | Biosynth[1] |

| Canonical SMILES | CC(C)NCC1=C(C=CC(=C1)Br)F | Biosynth[1] |

Predicted Physicochemical Properties

For novel or sparsely studied compounds, in silico prediction of physicochemical properties is a standard and valuable practice in early-stage drug discovery.[2][3] These predictions, generated using algorithms trained on vast datasets of known molecules, guide experimental design and help anticipate a compound's behavior. The following properties for this compound have been estimated using established computational models.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | ~255.9 °C (at 760 mmHg) | Influences purification methods (distillation) and handling conditions. |

| Melting Point | Not readily predictable (likely a salt form) | Affects solubility, dissolution rate, and formulation of solid dosage forms. |

| logP (Octanol/Water) | ~3.5 | Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[2] |

| Aqueous Solubility | Low (predicted logS ~ -3.8) | A critical factor for bioavailability and formulation.[4][5] Low solubility can be a major hurdle in drug development. |

| pKa (strongest basic) | ~9.8 | The basicity of the secondary amine influences salt formation, solubility, and interaction with biological targets. |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis provides the definitive structural confirmation of a molecule. Based on the structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Aromatic Region (δ ~7.0-7.5 ppm): Three signals are expected for the aromatic protons. Due to the substitution pattern, complex splitting (doublets of doublets) is anticipated due to coupling between adjacent protons and through-space coupling to the fluorine atom.

-

Aliphatic Region (δ ~1.0-4.0 ppm):

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A septet (or multiplet) for the single proton on the isopropyl group.

-

A singlet or doublet for the benzylic methylene (-CH₂-) protons.

-

A broad singlet for the amine (-NH-) proton, which may exchange with deuterium in solvents like D₂O.

-

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Region (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF), and other carbons may show smaller C-F couplings. The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect".[6]

-

Aliphatic Region (δ ~20-60 ppm): Three signals are expected for the isopropyl methyl, isopropyl methine, and the benzylic methylene carbons.

-

-

¹⁹F NMR: A single resonance is expected, which may be split by neighboring protons. ¹⁹F NMR is highly sensitive to the local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and providing structural clues.[7]

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[8][9][10] Therefore, prominent peaks are expected at m/z 245 and 247.

-

Fragmentation Pattern: Common fragmentation pathways would include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion. This is a dominant fragmentation pathway for amines.[11]

-

Loss of Bromine: A peak corresponding to the loss of a bromine radical ([M-Br]⁺).

-

Benzylic Cleavage: Cleavage of the bond between the benzene ring and the aminomethyl side chain, leading to a tropylium-like ion if rearrangement occurs.

-

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physical properties of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12]

Objective: To determine the concentration of the compound in a saturated aqueous solution at equilibrium.

Materials:

-

This compound (pure, solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS/MS system

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid must be visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the solid settle.

-

Centrifuge the samples to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the concentration of the compound in the filtrate using a pre-validated HPLC-UV or LC-MS/MS method with a calibration curve.

-

Perform the experiment in triplicate to ensure reproducibility.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Protocol 2: NMR Spectroscopic Analysis (¹H, ¹³C, and ¹⁹F)

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for structural elucidation.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure of the compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

¹⁹F NMR Acquisition:

-

If the spectrometer is equipped with a fluorine probe, acquire a ¹⁹F spectrum. This is a highly sensitive nucleus and requires fewer scans than ¹³C NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants for all signals.

-

Caption: General Experimental Workflow for NMR Analysis.

Protocol 3: Mass Spectrometry Analysis

This protocol describes a general procedure for obtaining a mass spectrum using electrospray ionization coupled with a mass analyzer.

Objective: To confirm the molecular weight and study the fragmentation pattern of the compound.

Materials:

-

A dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound. The amine functionality makes it suitable for positive ion mode electrospray ionization (ESI+).

-

Method Setup:

-

The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) by selecting the [M]⁺ and [M+2]⁺ isotopic peaks as precursors and applying collision-induced dissociation (CID) to generate fragment ions. This helps in structural elucidation.[13]

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the presence of the m/z 245/247 isotopic pattern for the molecular ion.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

-

Caption: Logical Workflow for Mass Spectrometry Analysis.

Conclusion

This compound is a compound of interest for which detailed experimental data is not widely published. This guide provides a comprehensive framework for its characterization, addressing this gap by combining computational predictions with detailed, actionable experimental protocols. The outlined procedures for determining solubility and acquiring high-quality NMR and mass spectra are fundamental to any research program involving this molecule. By following these standardized methods, researchers can ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the complex process of drug discovery and development.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

-

Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Mass Spectrometer. StatPearls. Retrieved from [Link]

-

Microbe Notes. (2024). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. acdlabs.com [acdlabs.com]

- 3. On-line Software [vcclab.org]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. microbenotes.com [microbenotes.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

Purity analysis of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

An In-Depth Technical Guide to the Purity Analysis of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the active pharmaceutical ingredient (API) is the cornerstone of safety and efficacy. The purity of an API is not a mere metric; it is a critical quality attribute (CQA) that directly impacts patient outcomes. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, a substituted aromatic amine that serves as a versatile building block in medicinal chemistry. Our approach is rooted in the principles of analytical rigor, causality-driven method development, and adherence to global regulatory standards, designed for the discerning researcher and drug development professional.

Physicochemical Profile and Synthetic Considerations

Before delving into analytical strategies, a foundational understanding of the target molecule is paramount.

1.1 Molecular Characteristics

This compound possesses a unique combination of functional groups that dictate its chemical behavior and inform the selection of analytical techniques.

| Property | Value | Source |

| IUPAC Name | N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine | [1] |

| CAS Number | 1016741-73-3 | [2] |

| Molecular Formula | C₁₀H₁₃BrFN | [2] |

| Molecular Weight | 246.12 g/mol | [2] |

| Structure | ||

| Image of this compound structure |

The presence of a UV-absorbing benzene ring, a basic secondary amine, and halogen atoms (Br, F) are key features for detection and separation.

1.2 Anticipating Impurities: A Synthesis-Forward Approach

A robust purity analysis method is one that anticipates potential impurities based on the synthetic route. While the exact synthesis may be proprietary, a common pathway involves the reductive amination of a corresponding benzaldehyde. This allows us to predict a logical impurity profile.

| Impurity Class | Potential Species | Rationale / Origin |

| Starting Materials | 5-Bromo-2-fluorobenzaldehyde | Incomplete reaction |

| Isopropylamine | Excess reagent from reductive amination | |

| Intermediates | N-(5-bromo-2-fluorobenzylidene)propan-2-amine (Imine intermediate) | Incomplete reduction |

| By-products | 5-Bromo-2-fluorobenzyl alcohol | Over-reduction of the starting aldehyde |

| Positional Isomers (e.g., 2-Bromo-4-fluoro isomer) | Lack of complete regioselectivity in the initial halogenation of the benzene ring | |

| Degradation Products | Oxidation products of the amine | Air/light exposure during storage |

| Reagents/Solvents | Residual solvents (e.g., Methanol, Dichloromethane) | Purification and reaction steps |

| Inorganic Impurities | Residual catalysts (e.g., Palladium), inorganic salts | Reagents used in synthesis and workup |

This predictive approach is the first pillar of a self-validating analytical system, ensuring the methodology is specifically designed to detect the most probable contaminants.

A Multi-Modal Strategy for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment requires an orthogonal set of methods, each interrogating different physicochemical properties of the API and its potential impurities.

Caption: Overall workflow for the comprehensive purity assessment of the API.

Chromatographic Methods: The Core of Impurity Profiling

Chromatography is the cornerstone for separating and quantifying organic impurities.

3.1 High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the moderately polar nature of the API and its likely impurities. A gradient elution is essential to ensure that both early-eluting polar impurities (like residual starting materials) and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime. The use of a photodiode array (PDA) or diode array detector (DAD) is critical for checking peak purity and developing a method at the optimal wavelength (λ-max) for the parent compound, maximizing sensitivity.

Experimental Protocol: RP-HPLC-UV/DAD

-

Instrumentation: A quaternary HPLC system with autosampler, column thermostat, and DAD detector.

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A smaller particle size is chosen for higher efficiency and better resolution.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine analyte and ensures consistent ionization.

-